2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines and ketones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazoles: Known for their antimicrobial and anticancer activities.
2-Amino-1,3,4-oxadiazoles: Investigated for their antibacterial and antifungal properties.
2-Amino-1,3-thiazoles: Explored for their potential as anticancer agents.
Uniqueness
2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both methoxy and trimethoxy groups, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H31N3O5 |
---|---|
Molecular Weight |
489.6g/mol |
IUPAC Name |
2-amino-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H31N3O5/c1-28(2)13-20-25(21(32)14-28)24(16-11-22(34-4)26(36-6)23(12-16)35-5)19(15-29)27(30)31(20)17-7-9-18(33-3)10-8-17/h7-12,24H,13-14,30H2,1-6H3 |
InChI Key |
MCZFIMVTYWQJHQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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